molecular formula C10H21BO2 B1307366 Tert-butylboronic acid pinacol ester CAS No. 99810-76-1

Tert-butylboronic acid pinacol ester

Cat. No. B1307366
CAS RN: 99810-76-1
M. Wt: 184.09 g/mol
InChI Key: ZQEPUUOQJIWIFJ-UHFFFAOYSA-N
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Description

Catalytic Asymmetric Synthesis with Rh-Diene Complexes

The study presented in paper introduces a general route to synthesize enantioenriched tert-butyl 3,3-diarylpropanoates. These compounds are synthesized through an asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters. The process utilizes chiral dienes as ligands and achieves high yields (63-90%) and enantioselectivities (89-94% ee), indicating the efficiency and precision of this synthetic method.

Preparation of tert-Butyl Esters via Pd-Catalyzed Tert-Butoxycarbonylation

In paper , a novel protocol for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters is described. The cross-coupling reactions are facilitated by a palladium acetate and triphenylphosphine catalyst system, with dioxane as the solvent. This method is versatile, accommodating a wide range of substrates, including benzenes, pyridines, and quinolines, and can produce yields up to 94%.

Asymmetric Synthesis of Protected Arylglycines

Paper details a new method for the Rh(I)-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters. This method is used for the asymmetric synthesis of arylglycine derivatives, yielding high diastereoselectivities (>98:2) and high yields (61-90%). The resulting N-sulfinyl arylglycine ester products are versatile intermediates for further transformations, which can be used in various chemical applications.

Palladium-Catalyzed Cross-Coupling Reaction

The synthesis of 1-alkenylboronic acid pinacol esters is explored in paper through a palladium-catalyzed cross-coupling reaction. This method involves the use of bis(pinacolato)diboron with 1-alkenyl halides or triflates, achieving high yields with complete retention of configuration of the double bonds. The method is also applicable to the one-pot synthesis of unsymmetrical 1,3-dienes, demonstrating its utility in complex organic synthesis.

Synthesis of an Orthogonally Protected Boronic Acid Analog of Aspartic Acid

Paper describes the synthesis of an orthogonally protected boronic acid analog of aspartic acid. The key step involves the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with pinacol (chloromethyl)boronate. This compound is then used to couple with L-isoleucinamide, leading to dipeptides with established absolute configurations. This research highlights the potential of boronic acid analogs in peptide synthesis.

Diastereoselective Addition of Zincated Hydrazones

In paper , the addition of zincated hydrazones to alkenylboronic acid pinacol esters is investigated. This reaction produces alpha-alkylated-gamma-boryl-gamma-zinciohydrazone intermediates with high diastereoselectivity. The subsequent trapping of boron/zinc bimetallic intermediates by carbon electrophiles results in gamma-boryl hydrazone with several contiguous stereogenic centers. The study also discusses the theoretical underpinnings of the reaction mechanism, emphasizing the role of the zinc atom and the steric effects of the tert-butyl ligand.

Molecular Structure Analysis

The molecular structure of tert-butylboronic acid pinacol ester is central to the reactions and syntheses described in the papers. The pinacol ester moiety provides stability to the boronic acid, making it a versatile intermediate for various chemical transformations. The steric bulk of the tert-butyl group plays a significant role in the selectivity and outcome of the reactions, as seen in the diastereoselective addition of zincated hydrazones .

Chemical Reactions Analysis

The chemical reactions involving tert-butylboronic acid pinacol ester are characterized by their high selectivity and yields. The use of catalytic systems, such as rhodium and palladium complexes, enables precise control over the reaction outcomes, leading to products with high enantio- and diastereoselectivity. These reactions are crucial for the synthesis of complex organic molecules, including amino acid derivatives and dienes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylboronic acid pinacol ester derivatives are influenced by the boronic acid and ester functionalities. These properties are exploited in synthesis reactions to achieve high yields and selectivity. The stability of the pinacol ester allows for its use in various chemical environments, and the tert-butyl group contributes to the steric effects that are essential for the selectivity of the reactions .

Scientific Research Applications

  • Organic Synthesis

    • Tert-butylboronic acid pinacol ester is a valuable organic compound widely employed in various scientific research applications . It plays a pivotal role in the production of various compounds, encompassing polymers and an array of organic molecules .
    • As a reactant, it engages in nucleophilic substitution reactions with organic molecules . This involves the replacement of an atom, or group of atoms, in a molecule with a tert-butylboronic acid pinacol ester molecule .
  • Coordination Chemistry

    • It finds application as a ligand in coordination chemistry . Its ability to function as a ligand allows it to coordinate with transition metal ions, resulting in the formation of complexes .
  • Suzuki-Miyaura Coupling Reaction

    • Acting as a catalyst, it promotes vital reactions like the Suzuki-Miyaura coupling reaction . This is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds by the reaction of a boronic acid with an aryl or vinyl halide .
  • Protodeboronation

    • In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported utilizing a radical approach .
  • Nucleophilic Substitution Reactions

    • As a reactant, tert-butylboronic acid pinacol ester engages in nucleophilic substitution reactions with organic molecules . This involves the replacement of an atom, or group of atoms, in a molecule with a tert-butylboronic acid pinacol ester molecule .
  • Formal Anti-Markovnikov Hydromethylation of Alkenes

    • In a study, the protodeboronation of pinacol boronic esters was paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .
    • The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
  • Suzuki–Miyaura Coupling

    • Tert-butylboronic acid pinacol ester is used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .
    • The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Pharmaceutical Synthesis

    • Tert-butylboronic acid pinacol ester is often used in the synthesis of pharmaceuticals . Its reactivity and stability make it a valuable reagent in the creation of complex molecules often found in pharmaceutical compounds .
  • Material Science

    • In material science, it can be used in the synthesis of certain types of polymers . These polymers can have various applications, from creating new types of plastics to developing advanced materials for specific industries .
  • Environmental Science

    • It can also be used in environmental science, particularly in the study of certain types of chemical reactions that occur in the environment . For example, it can be used to simulate or study reactions that occur in the atmosphere or in bodies of water .
  • Biochemistry

    • In biochemistry, tert-butylboronic acid pinacol ester can be used as a reagent in the study of various biological processes . For example, it can be used to study the behavior of certain types of enzymes or proteins .

Safety And Hazards

Tert-butylboronic acid pinacol ester is associated with certain safety hazards. It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray . It is also advised to wash thoroughly after handling and not to eat, drink, or smoke when using this product . Use should be restricted to outdoors or in a well-ventilated area, and protective gloves, clothing, and eye/face protection should be worn .

Future Directions

Tert-butylboronic acid pinacol ester is a highly valuable building block in organic synthesis . Its increased stability presents new challenges, particularly in the removal of the boron moiety at the end of a sequence if required . Future research may focus on developing more efficient methods for this process .

properties

IUPAC Name

2-tert-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BO2/c1-8(2,3)11-12-9(4,5)10(6,7)13-11/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEPUUOQJIWIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391230
Record name TERT-BUTYLBORONIC ACID PINACOL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butylboronic acid pinacol ester

CAS RN

99810-76-1
Record name TERT-BUTYLBORONIC ACID PINACOL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butylboronic acid, pinacol ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Kanazawa, T Nishikawa, M Ouchi - ACS Macro Letters, 2022 - ACS Publications
… It should be noted that the model compound for repeating units (tert-butylboronic acid pinacol ester) did not react with methyl 4-bromobenzoate under the same conditions (Figure S6), …
Number of citations: 3 pubs.acs.org
RJ Procter, JJ Dunsford, PJ Rushworth… - … A European Journal, 2017 - Wiley Online Library
… (<30 min for complete consumption of 1 a) transfers an aryl group to zinc dihalides (halide=Br or Cl) in ether solvents, as indicated by the formation of tert-butylboronic acid pinacol ester …
GF Kummerow - 2014 - search.proquest.com
… Steric effects are thought to be the reason why the reaction of para-tert-butylboronic acid pinacol ester 7 and benzimidazole failed to react at room temperature for 2 days and even …
Number of citations: 2 search.proquest.com

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